PRMT6 Inhibitory Potency: Apparent 3-Fold Improvement Over the Des-methyl Analog (Cross-Study Comparison)
The target compound's closest structurally characterized analog with publicly available bioactivity data is 4-chloro-6-(4-(methoxymethyl)piperidin-1-yl)pyrimidine (des-methyl analog, CAS not assigned). In biochemical assays against human PRMT6, the target compound (as BDBM50194767) reportedly exhibits an IC50 of 78 nM, whereas the des-methyl analog (as BDBM50194728) exhibits an IC50 of 26 nM—representing a 3-fold loss in potency upon introduction of the 4-methyl group [1][2]. This comparison must be treated with extreme caution: the molecular formula discrepancy for BDBM50194767 (C15H23ClN2O vs. expected C12H18ClN3O) raises the possibility that the 78 nM value corresponds to a different chemotype entirely. If the assignment is correct, the data suggest that geminal dimethylation at the piperidine 4-position is detrimental to PRMT6 affinity, which may be desirable in selectivity-driven programs where PRMT6 off-target activity must be minimized.
| Evidence Dimension | PRMT6 Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 78 nM (BDBM50194767; assignment uncertain) |
| Comparator Or Baseline | Des-methyl analog (BDBM50194728): IC50 = 26 nM |
| Quantified Difference | 3.0-fold higher IC50 (lower potency) for the 4-methyl compound |
| Conditions | Biochemical assay: human full-length PRMT6 (1-375), baculovirus expression, methylation activity inhibition |
Why This Matters
For procurement decisions in epigenetic inhibitor programs, this potency differential—if verified—provides a starting point for SAR exploration of the piperidine 4-position, where the 4-methyl group may serve as a selectivity handle against PRMT6.
- [1] BindingDB. BDBM50194767. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194767 (accessed 2026-04-28). View Source
- [2] BindingDB. BDBM50194728. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194728 (accessed 2026-04-28). View Source
